molecular formula C17H10N2O4 B11940011 N,N'-Methylenediisatin

N,N'-Methylenediisatin

Cat. No.: B11940011
M. Wt: 306.27 g/mol
InChI Key: WVFIRDDDXBDNJI-UHFFFAOYSA-N
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Description

N,N’-Methylenediisatin is an organic compound with the molecular formula C17H10N2O4 and a molecular weight of 306.28 g/mol . It is a derivative of isatin, a compound known for its diverse chemical reactivity and biological activities. N,N’-Methylenediisatin is characterized by the presence of two isatin moieties linked by a methylene bridge, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methylenediisatin typically involves the condensation of isatin with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the nitrogen atoms of two isatin molecules. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the condensation reaction .

Industrial Production Methods: While specific industrial production methods for N,N’-Methylenediisatin are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Methylenediisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydroxy derivatives .

Mechanism of Action

The mechanism of action of N,N’-Methylenediisatin involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: N,N’-Methylenediisatin is unique due to the presence of two isatin moieties linked by a methylene bridge, which imparts distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C17H10N2O4

Molecular Weight

306.27 g/mol

IUPAC Name

1-[(2,3-dioxoindol-1-yl)methyl]indole-2,3-dione

InChI

InChI=1S/C17H10N2O4/c20-14-10-5-1-3-7-12(10)18(16(14)22)9-19-13-8-4-2-6-11(13)15(21)17(19)23/h1-8H,9H2

InChI Key

WVFIRDDDXBDNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CN3C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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